molecular formula C19H24N6O4 B2544004 7-ethyl-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

7-ethyl-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Número de catálogo: B2544004
Peso molecular: 400.4 g/mol
Clave InChI: CIKVANLIKXSNJO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This purine-2,6-dione derivative features a 7-ethyl group, a 1,3-dimethyl backbone, and an 8-position substitution with a [4-(furan-2-carbonyl)piperazin-1-yl]methyl moiety. This compound belongs to the 1,3,8-trisubstituted purine-2,6-dione family, which has been explored for enzyme inhibition (e.g., phosphoenolpyruvate carboxykinase, PEPCK) and other bioactivities .

Propiedades

IUPAC Name

7-ethyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O4/c1-4-25-14(20-16-15(25)18(27)22(3)19(28)21(16)2)12-23-7-9-24(10-8-23)17(26)13-6-5-11-29-13/h5-6,11H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKVANLIKXSNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 7-ethyl-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a derivative of purine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C₁₈H₃₁N₅O₃
  • Molecular Weight : 357.48 g/mol
  • SMILES Representation : C1=CN(C(=O)N1C2=C(N=C(N2C(=O)C)C)C)CC(C)CC(C)C

Structural Features

The compound features a purine core substituted with an ethyl group and a piperazine moiety linked to a furan-2-carbonyl group. This unique structure is hypothesized to contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of the compound exhibit significant antimicrobial properties against various bacterial strains.

Antibacterial Efficacy

  • Gram-positive Bacteria : The compound demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 µM .
  • Mechanism of Action : The bactericidal action is primarily attributed to the inhibition of protein synthesis and subsequent disruption of nucleic acid synthesis .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against Candida species, outperforming standard antifungal agents like fluconazole in certain assays .

Biofilm Disruption

The ability of the compound to disrupt biofilms formed by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) was evaluated. The Minimum Biofilm Inhibitory Concentration (MBIC) for MRSA was found to be between 62.216 and 124.432 µg/mL . This suggests that the compound could be a promising candidate for treating biofilm-associated infections.

Study 1: Efficacy Against Resistant Strains

A study published in MDPI evaluated the effectiveness of various derivatives against resistant bacterial strains. The results indicated that the compound significantly inhibited biofilm formation in MRSA at concentrations lower than those required for planktonic growth inhibition .

Study 2: Structure-Activity Relationship

Research focusing on structure-activity relationships revealed that modifications to the piperazine ring and the furan moiety could enhance antibacterial potency while reducing toxicity. This study emphasizes the importance of structural optimization in developing new antimicrobial agents .

Data Summary

Activity TypeTarget OrganismsMIC Range (µM)MBIC (µg/mL)
AntibacterialStaphylococcus aureus15.625 - 12562.216 - 124.432
Enterococcus faecalis62.5 - 125
AntifungalCandida speciesNot specifiedNot specified

Comparación Con Compuestos Similares

Substituent Analysis at Key Positions

The table below compares substituents at critical positions (1, 3, 7, 8) across similar compounds:

Compound Position 7 Substituent Position 8 Substituent 1,3 Substituents Molecular Weight (g/mol)
Target Compound Ethyl [4-(furan-2-carbonyl)piperazin-1-yl]methyl Dimethyl ~449.5 (estimated)
8-{[4-(2-Furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-... 3-methylbutyl Same as target Dimethyl ~505.6
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-... 2-hydroxy-3-(2-methylphenoxy)propyl [4-(2-hydroxyethyl)piperazin-1-yl] Dimethyl ~544.6

Key Observations :

  • The hydroxy-phenoxypropyl group in introduces polar interactions but may reduce metabolic stability.
  • Position 8 : The furan-2-carbonyl group (target and ) enhances lipophilicity compared to the hydroxyethyl-piperazine in , which could influence binding to hydrophobic enzyme pockets.
  • Molecular Weight : The target’s lower molecular weight (~449.5 vs. ~505.6 in ) suggests better compliance with Lipinski’s rule for drug-likeness.

Bioactivity and Functional Implications

While direct bioactivity data for the target compound is unavailable, insights can be drawn from analogs:

  • PEPCK Inhibition : Compounds with 8-thioxo or piperazine-linked groups (e.g., ) have shown inhibition of PEPCK, a key enzyme in gluconeogenesis. The target’s furan-carbonyl group may enhance binding via aromatic stacking .
  • Solubility and Pharmacokinetics: The piperazine-furan moiety in the target and balances lipophilicity and solubility, whereas the hydroxyethyl-phenoxy group in may improve aqueous solubility but increase metabolic susceptibility .

Structural and Crystallographic Considerations

Crystallographic studies using programs like SHELXL () could reveal conformational differences. For instance:

  • The furan ring in the target may adopt a planar conformation, enabling π-π interactions absent in ’s hydroxyethyl-piperazine.
  • Steric clashes from the 3-methylbutyl group in might reduce binding affinity compared to the target’s ethyl group .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.